molecular formula C20H21N3O4S2 B2793041 N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921926-69-4

N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2793041
CAS No.: 921926-69-4
M. Wt: 431.53
InChI Key: XRZLJEKQVSXHCU-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel small-molecule therapeutics. This acetamide derivative features a thiazole core, a 4-methoxybenzyl group, and a critical 4-methylphenylsulfonamido (tosyl) moiety. The structural combination of the sulfonamide and thiazole rings is a recognized pharmacophore in drug discovery, often associated with modulating key biological pathways . Compounds with sulfonamide functionalities are extensively investigated for their potential as inhibitors of specific protein targets, such as the Kv1.3 potassium channel, which is a promising target for treating autoimmune diseases including psoriasis, atopic dermatitis, rheumatoid arthritis, and type 1 diabetes . The presence of the 4-methoxybenzyl group may influence the compound's pharmacokinetic properties, such as its metabolic stability and membrane permeability. This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and therapeutic potential. It is supplied as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-3-9-18(10-4-14)29(25,26)23-20-22-16(13-28-20)11-19(24)21-12-15-5-7-17(27-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZLJEKQVSXHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS Number: 921926-69-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4S2, with a molecular weight of 431.5 g/mol. The compound features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H21N3O4S2
Molecular Weight431.5 g/mol
CAS Number921926-69-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example, related thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. These compounds induce apoptosis and autophagy in cancer cells, leading to cell death .

  • In Vitro Studies :
    • Compounds similar to this compound demonstrated high potency against resistant cancer cell lines in vitro.
    • The lead compound from a related study exhibited IC50 values in the low micromolar range against melanoma and chronic myeloid leukemia (CML) cell lines .
  • In Vivo Studies :
    • In vivo experiments using A375 xenograft models in mice showed that these compounds significantly reduced tumor growth compared to controls, indicating their potential as therapeutic agents .

The proposed mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes involved in cancer progression.
  • Receptor Modulation : The thiazole ring can participate in π-π stacking interactions with receptor proteins, modulating their activity and influencing cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the chemical structure can lead to enhanced potency and selectivity:

  • Thiazole Ring Variations : Changes in substituents on the thiazole ring can affect cytotoxicity.
  • Sulfonamide Group Modifications : Different sulfonamide derivatives have been explored to improve pharmacokinetic properties.

Case Study 1: Thiazole Derivatives

A study evaluated a series of thiazole derivatives for their anticancer activity. One compound showed significant inhibition of cell proliferation in melanoma cells with an IC50 value of 0.5 µM. The mechanism involved both apoptosis and autophagy induction.

Case Study 2: Sulfonamide Compounds

Another investigation focused on sulfonamide-containing compounds similar to this compound. These compounds exhibited selective toxicity towards cancer cells over normal cells, highlighting their therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Structural Features and Modifications in Related Compounds

Compound Name Thiazole Substituents Acetamide Substituent Biological Relevance Reference
N-(4-Methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide 2-(4-Methylphenylsulfonamido) 4-Methoxybenzyl Kinase inhibition (hypothesized)
N-(4-Phenyl-2-thiazolyl)acetamide 4-Phenyl Unsubstituted acetamide Antimicrobial activity
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-CF3-BTA) 2-Thio-linked pyrimidinone 6-Trifluoromethylbenzothiazole CK1 inhibition
N-(2-(Norbornylamino)-thiazol-4-yl)acetamide 2-(Exo-norbornylamino) Unsubstituted acetamide CDK9 inhibition
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones [7–9] Triazole-thione with aryl sulfonyl N/A Antifungal/antibacterial activity

Key Observations:

Sulfonamide vs. Sulfonyl Groups: The 4-methylphenylsulfonamido group in the target compound differs from sulfonyl-linked triazoles (e.g., compounds [7–9] in ), which lack the direct N–S bond.

Thiazole vs. Triazole Cores : Triazole derivatives () exhibit tautomerism (thione-thiol equilibrium), whereas thiazole-based compounds like the target molecule have rigid planar structures, favoring π-stacking in protein binding .

Key Insights:

  • The target compound’s synthesis likely parallels methods in , where sulfonamidation precedes N-acylation. This contrasts with triazole derivatives (), which require cyclization and tautomerization steps.
  • Ultrasonication () and DMAP catalysis improve yields in sulfonamide couplings, suggesting optimizations applicable to the target compound .

Hypothesized Activities (Based on Structural Analogues):

  • Kinase Inhibition : The 4-methylphenylsulfonamido group is structurally similar to CDK9 () and CK1 inhibitors (), which exploit sulfonamide-protein interactions .
  • Antimicrobial Potential: Thiazole-acetamides with aryl sulfonamides (e.g., ) show antifungal activity, suggesting the target compound may share this trait .

SAR Trends:

Sulfonamide Substitution : Electron-withdrawing groups (e.g., halogens in ) increase antibacterial potency but reduce solubility. The 4-methyl group balances lipophilicity and target affinity .

Thiazole vs. Benzothiazole : Benzothiazole derivatives () exhibit higher kinase affinity due to extended aromaticity, whereas thiazole analogs may offer better bioavailability .

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step reactions involving thiazole ring formation, sulfonamido coupling, and acetamide functionalization. Key steps include:

  • Thiazole core synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
  • Sulfonamido coupling : Reaction of 4-methylbenzenesulfonyl chloride with the thiazole intermediate in anhydrous dichloromethane, using triethylamine as a base .
  • Acetamide formation : Amidation of the carboxylic acid derivative with 4-methoxybenzylamine using EDCI/HOBt coupling reagents . Yield optimization requires precise temperature control (0–5°C for sulfonamidation), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm, thiazole C-S signals at δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .
  • Cytotoxicity counter-screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s anticancer potency?

  • Analog synthesis : Modify substituents systematically (e.g., replace 4-methoxybenzyl with halogenated or heteroaromatic groups) .
  • Biological testing : Screen analogs against NCI-60 cancer cell lines and compare IC₅₀ values. Prioritize derivatives with >10-fold selectivity over non-cancerous cells .
  • Computational modeling : Perform molecular docking to predict interactions with targets like tubulin or topoisomerase II, guided by similar thiazole derivatives .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different studies?

  • Standardize assay conditions : Use identical cell lines (e.g., MCF-7 for breast cancer), serum concentrations (10% FBS), and incubation times (72 hours) .
  • Orthogonal validation : Confirm activity via alternative methods (e.g., ATP-lite for viability vs. flow cytometry for apoptosis) .
  • Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO concentration ≤0.1%) and batch-to-batch compound variability .

Q. What techniques identify the molecular target(s) of this compound in cancer cells?

  • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition .
  • CRISPR-Cas9 knockout : Validate target relevance by knocking down candidate genes (e.g., EGFR, PI3K) and assessing resistance .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • In vitro metabolism : Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂) and identify CYP450-mediated metabolites via LC-QTOF .
  • Caco-2 permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
  • Rodent PK studies : Administer IV/oral doses (5–10 mg/kg) to determine AUC, Cmax, and clearance rates .

Data Analysis and Methodological Challenges

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cancer models?

  • 3D spheroid limitations : Nutrient gradients in spheroids may reduce compound penetration, artificially lowering efficacy. Use live-cell imaging to track spatial drug distribution .
  • Microenvironment factors : Account for extracellular matrix (ECM) interactions in 3D models that alter drug response .

Q. What statistical methods are appropriate for analyzing dose-response curves in SAR studies?

  • Four-parameter logistic regression : Fit sigmoidal curves to calculate IC₅₀, Hill slope, and R² values (use GraphPad Prism or R packages) .
  • ANOVA with post-hoc tests : Compare multiple analogs’ potencies while controlling for false discovery rates (e.g., Benjamini-Hochberg correction) .

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